4-tert-butyl-N-(6-methylpyridin-2-yl)benzenesulfonamide
CAS No.: 331430-18-3
Cat. No.: VC4247627
Molecular Formula: C16H20N2O2S
Molecular Weight: 304.41
* For research use only. Not for human or veterinary use.
 
                        
Specification
| CAS No. | 331430-18-3 | 
|---|---|
| Molecular Formula | C16H20N2O2S | 
| Molecular Weight | 304.41 | 
| IUPAC Name | 4-tert-butyl-N-(6-methylpyridin-2-yl)benzenesulfonamide | 
| Standard InChI | InChI=1S/C16H20N2O2S/c1-12-6-5-7-15(17-12)18-21(19,20)14-10-8-13(9-11-14)16(2,3)4/h5-11H,1-4H3,(H,17,18) | 
| Standard InChI Key | KKOVFIUNCUSRCE-UHFFFAOYSA-N | 
| SMILES | CC1=NC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)C(C)(C)C | 
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises a benzene ring substituted with a tert-butyl group at the 4-position and a sulfonamide group at the 1-position, which connects to a 6-methylpyridin-2-yl moiety. The tert-butyl group enhances steric bulk and thermal stability, while the pyridine ring introduces polarity and hydrogen-bonding capabilities . Key structural features include:
- 
IUPAC Name: 4-tert-butyl-N-(6-methylpyridin-2-yl)benzenesulfonamide 
- 
SMILES: CC1=NC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)C(C)(C)C 
Thermal and Solubility Characteristics
The tert-butyl group significantly improves thermal stability compared to unsubstituted analogs, as evidenced by decomposition temperatures exceeding 300°C in related compounds . Solubility data for the parent compound remain limited, but derivatives with similar sulfonamide-pyridine architectures exhibit moderate solubility in polar organic solvents like methanol and dimethyl sulfoxide (DMSO) .
Synthesis and Structural Optimization
Synthetic Routes
The synthesis typically involves a two-step process:
- 
Sulfonylation: 4-tert-Butylbenzenesulfonyl chloride reacts with 6-methylpyridin-2-amine in the presence of a base (e.g., triethylamine) to form the sulfonamide bond. 
- 
Purification: Column chromatography or recrystallization yields the pure product . 
Table 1: Representative Synthesis Conditions and Yields
| Starting Material | Reagents/Conditions | Yield (%) | Reference | 
|---|---|---|---|
| 4-tert-Butylbenzenesulfonyl chloride | 6-Methylpyridin-2-amine, Et₃N, DCM | 75–85 | 
Structural Modifications
Modifications to the pyridine or benzene ring alter bioactivity:
- 
Pyridine Substitution: Introducing electron-donating groups (e.g., methoxy) at the pyridine’s 4-position enhances enzyme inhibitory potency . 
- 
Benzene Ring Functionalization: Bulky substituents like trifluoromethyl groups improve metabolic stability but may reduce solubility . 
Biological Activities and Mechanisms
Enzyme Inhibition
The compound exhibits inhibitory activity against carbonic anhydrases (CAs), enzymes critical for pH regulation and tumor progression. In vitro studies demonstrate IC₅₀ values in the micromolar range for CA isoforms II and IX, suggesting potential applications in glaucoma and cancer therapy .
Table 2: Enzyme Inhibition Profiles of Related Sulfonamides
Antimicrobial and Anticancer Properties
- 
Antimicrobial Activity: Derivatives show moderate activity against Mycobacterium tuberculosis (MIC = 25 μg/mL) and Moraxella catarrhalis (MIC = 1.5 μg/mL) . 
- 
Anticancer Effects: The compound’s ability to disrupt Smad signaling pathways inhibits epithelial-mesenchymal transition (EMT) in breast cancer cells (4T1 and MCF10A lines), reducing metastasis . 
Pharmacological Relevance
Drug Design and Optimization
The compound’s scaffold serves as a template for designing ALK5 inhibitors (e.g., EW-7197), which block TGF-β signaling in fibrosis and cancer. Key pharmacophoric features include:
- 
Sulfonamide Group: Binds to kinase ATP pockets via hydrogen bonding. 
- 
Pyridine Ring: Enhances solubility and stabilizes interactions with hydrophobic residues . 
Pharmacokinetic Considerations
While oral bioavailability data for the parent compound are lacking, analogs with tert-butyl groups exhibit favorable pharmacokinetics:
- 
Half-Life: 6–8 hours in rodent models. 
- 
Bioavailability: 51% in rats for structurally related inhibitors . 
Research Findings and Applications
Preclinical Studies
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume